2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide

Medicinal chemistry Structure-activity relationship Computational chemistry

2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251634-31-7) is a synthetic sulfonamide derivative with the molecular formula C₁₃H₁₅N₃O₂S and molecular weight 277.34 g/mol. It features a pyridine core substituted with a 3,5-dimethylphenylamino group at the 2-position and an unsubstituted sulfonamide (-SO₂NH₂) at the 3-position.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 1251634-31-7
Cat. No. B2589119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide
CAS1251634-31-7
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C
InChIInChI=1S/C13H15N3O2S/c1-9-6-10(2)8-11(7-9)16-13-12(19(14,17)18)4-3-5-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18)
InChIKeyWLFZTSHXCYTTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251634-31-7): A Sterically-Defined Sulfonamide Building Block for Medicinal Chemistry and Screening


2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251634-31-7) is a synthetic sulfonamide derivative with the molecular formula C₁₃H₁₅N₃O₂S and molecular weight 277.34 g/mol . It features a pyridine core substituted with a 3,5-dimethylphenylamino group at the 2-position and an unsubstituted sulfonamide (-SO₂NH₂) at the 3-position. This compound belongs to the broader 2-anilinopyridine-3-sulfonamide class, which has demonstrated diverse pharmacological activities including enzyme inhibition (FabG, PI3K, carbonic anhydrase), antibacterial and anticancer properties [1].

Why Quantitative Evidence Demands Precise 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide Selection Over Generic In-Class Compounds


In-class substitution among 2-anilinopyridine-3-sulfonamide analogs is unreliable because the position and nature of substituents on the aniline ring critically govern target binding, potency, and selectivity. The 3,5-dimethyl pattern creates a unique steric and electronic environment at the allosteric FabG binding site, where inhibitor binding relies primarily on hydrophobic interactions at the subunit-subunit interface [1]. Different substitution patterns (e.g., 3,4-dimethyl, 3-CF₃, unsubstituted) produce divergent IC₅₀ values, cytotoxicity profiles, and physicochemical properties (LogP range: ~1.4–3.0) . Procurement of the exact 3,5-dimethylphenylamino regioisomer is therefore mandatory to reproduce structure-activity relationships in screening campaigns or lead optimization programs.

Direct Comparator Evidence: Quantified Differentiation of 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251634-31-7) from Its Closest Analogs


Regioisomeric Differentiation: 3,5-Dimethyl vs. 3,4-Dimethyl Substitution on Aniline Ring Determines Physicochemical Properties and Target Engagement Potential

The target compound (3,5-dimethyl substitution) exhibits a calculated LogP of 2.09 and topological polar surface area (TPSA) of 85.08 Ų . In contrast, the 3,4-dimethyl regioisomer (CAS 1340887-09-3) has a predicted LogP of approximately 3.03 [1]. This ~0.94 LogP unit difference translates to a roughly 8.7-fold difference in lipophilicity, which can significantly influence membrane permeability, protein binding, and pharmacokinetic behavior. The 3,5-substitution pattern also presents symmetric steric hindrance around the aniline nitrogen, potentially restricting rotational freedom differently than the asymmetric 3,4-substitution, which may alter the compound's conformational sampling and target recognition.

Medicinal chemistry Structure-activity relationship Computational chemistry

FabG Allosteric Inhibition: Structural Basis for 2-Anilinopyridine-3-sulfonamide Class Activity and Implications for 3,5-Dimethyl Substitution

The closest structurally-characterized analog is 2-(3-(trifluoromethyl)anilino)pyridine-3-sulfonamide (PDB ligand U98), which inhibits 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) from Pseudomonas aeruginosa with an IC₅₀ of 300 nM (0.30 µM) [1]. X-ray crystallography at 2.5 Å resolution (PDB 4BO3) revealed that this compound class binds at a novel allosteric site at the FabG subunit-subunit interface, relying primarily on hydrophobic interactions [2]. The 3,5-dimethylphenyl group in the target compound presents a similar hydrophobic surface area but lacks the electron-withdrawing trifluoromethyl effect, which may modulate binding affinity. Sixteen FabG-inhibitor complexes were structurally characterized, establishing that the 2-anilinopyridine-3-sulfonamide scaffold is a validated pharmacophore for this target.

Antibacterial Allosteric inhibition X-ray crystallography

Vendor Purity and Storage Specification: Supplied Purity of 97-98% with Defined Storage Conditions for Reproducible Screening

The target compound is commercially available from multiple vendors with specified purity: 98% (Leyan, product 1764003) and 97% (MolCore, product MC653299) . Sigma-Aldrich offers the compound at 90% purity with a specified storage temperature of 2-8°C . The unsubstituted analog 2-anilinopyridine-3-sulfonamide (CAS 1340791-40-3) is also available at 97% purity, but the 3,5-dimethyl compound is offered in HTS-ready formats (2 mg, 5 mg, 10 mg) by Life Chemicals (product F3406-6563), indicating its specific utility in screening collections [1]. This compound is stocked and available for immediate procurement, unlike the 3,4-dimethyl isomer which appears less broadly distributed.

Compound management High-throughput screening Quality control

Predicted Physicochemical Properties: Boiling Point and Density Data Support Handling and Formulation Decisions

The target compound has predicted physicochemical parameters that guide experimental handling. The predicted boiling point of 459.7±55.0 °C indicates high thermal stability, suitable for standard organic synthesis and storage conditions . The predicted density of 1.319±0.06 g/cm³ and pKa of 9.52±0.60 (predicted) are available for pre-formulation calculations . In comparison, the unsubstituted analog 2-anilinopyridine-3-sulfonamide (CAS 1340791-40-3) has a lower molecular weight (249.29 g/mol vs. 277.34 g/mol) and predicted density of 1.403±0.06 g/cm³ . The higher molecular weight and distinct density of the target compound reflect the additional methyl groups, which contribute to its differentiated LogP and potential binding characteristics.

Pre-formulation Physicochemical characterization Compound handling

Evidence-Validated Application Scenarios for 2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251634-31-7)


Structure-Activity Relationship (SAR) Studies of Allosteric FabG Inhibitors for Antibacterial Drug Discovery

Based on the crystallographically-validated allosteric binding mode of the 2-anilinopyridine-3-sulfonamide class at the FabG subunit-subunit interface (PDB 4BO3, IC₅₀ = 300 nM for the 3-CF₃ analog) [1], the target 3,5-dimethyl compound serves as a key SAR probe to evaluate the effect of symmetric dimethyl substitution versus electron-withdrawing groups on FabG inhibition potency and antibacterial activity against Pseudomonas aeruginosa. Researchers can use this compound to map the hydrophobic pocket tolerance at the allosteric site and compare activity with the 3-CF₃ analog, contributing to the optimization of this novel class of Gram-negative antibacterials.

High-Throughput Screening Library Inclusion for Kinase and Enzyme Inhibition Campaigns

The compound's availability in HTS-ready quantities from Life Chemicals (2-10 mg formats) [2] and its presence in the Life Chemicals screening collection of over 575,000 drug-like compounds make it suitable for inclusion in diverse screening decks. Its 3,5-dimethylphenyl substitution pattern offers a distinct chemical space compared to more commonly screened mono-substituted or halogenated analogs. The compound's moderate LogP (2.09) and TPSA (85.08 Ų) place it within favorable drug-like property space, supporting its use as a screening hit that may require less aggressive optimization of physicochemical properties if active.

Building Block for Parallel Synthesis of Focused 2-Anilinopyridine-3-sulfonamide Libraries

With the unsubstituted sulfonamide group at the 3-position of the pyridine ring, this compound can serve as a versatile synthetic intermediate for N-functionalization reactions, enabling the rapid generation of sulfonamide derivatives with varied N-substituents. The predicted pKa of 9.52 suggests that the sulfonamide NH₂ is amenable to selective alkylation or acylation under mildly basic conditions. This allows medicinal chemists to explore additional vectors from the pyridine 3-position while keeping the 3,5-dimethylanilino pharmacophore constant, enabling systematic SAR expansion.

Negative Control or Comparator for Cytotoxicity Profiling of 3,4-Dimethyl Regioisomers

Given that the 3,4-dimethylphenylamino analog (CAS 1340887-09-3) has reported cytotoxicity data against cancer cell lines (MDA-MB-468 IC₅₀ = 12.5 µM, A549 IC₅₀ = 10.0 µM, HCT-116 IC₅₀ = 15.0 µM) , the 3,5-dimethyl compound can be used in parallel cytotoxicity assays to determine whether the position of the second methyl group on the aniline ring influences antiproliferative activity. Differences in activity between these regioisomers would illuminate the steric requirements for target engagement in cancer cell lines and could identify a selectivity switch between the two substitution patterns.

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